molecular formula C10H12N2O B13589530 Chromane-3-carboximidamide

Chromane-3-carboximidamide

Cat. No.: B13589530
M. Wt: 176.21 g/mol
InChI Key: LUPCVIBKZFRTMO-UHFFFAOYSA-N
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Description

Chromane-3-carboximidamide is a heterocyclic compound that features a chromane core with a carboximidamide functional group at the third position. Chromane derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chromane-3-carboximidamide can be synthesized through several methods. One common approach involves the reaction of chromone-3-carboxylic acid with ammonia or amines under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Chromane-3-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted chromane derivatives .

Scientific Research Applications

Chromane-3-carboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of chromane-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the chromane core .

Comparison with Similar Compounds

Uniqueness: Chromane-3-carboximidamide is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

3,4-dihydro-2H-chromene-3-carboximidamide

InChI

InChI=1S/C10H12N2O/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-4,8H,5-6H2,(H3,11,12)

InChI Key

LUPCVIBKZFRTMO-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=CC=CC=C21)C(=N)N

Origin of Product

United States

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